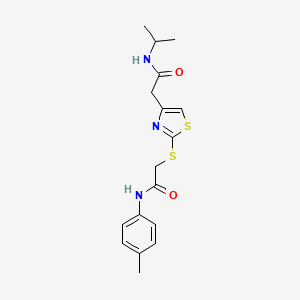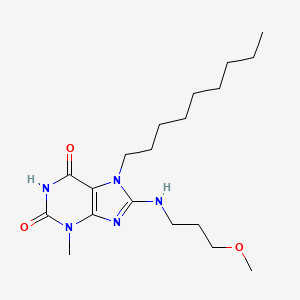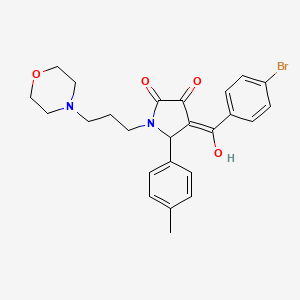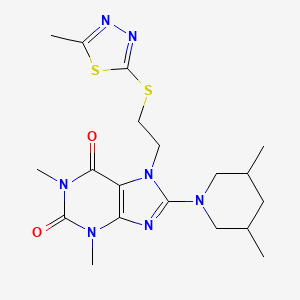
6-chloro-3-(5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C32H31ClN4O3 and its molecular weight is 555.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Compounds with similar structures have been synthesized and studied for their biological activities. For instance, pyridine derivatives have shown significant insecticidal activity, suggesting that compounds with similar structural motifs may have potential applications in agriculture as pest control agents (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). Additionally, the synthesis of indenopyrazoles and their antiproliferative activity towards human cancer cells indicate that similar compounds could be explored for anticancer properties (Minegishi et al., 2015).
Crystal Structure Analysis
The analysis of crystal structures for compounds with complex aromatic systems, including pyrazole and quinoline moieties, helps in understanding the conformational preferences and potential intermolecular interactions. Such studies are fundamental in drug design and material science for developing new compounds with desired properties (Akkurt et al., 2010).
Antimicrobial Properties
Several compounds featuring pyrazole, piperidine, and quinoline units have been evaluated for their antimicrobial properties. This suggests that the compound might also possess antimicrobial activities, making it of interest for pharmaceutical applications targeting bacterial and fungal infections (Zaki et al., 2021).
Chemical Synthesis and Modification
The chemical synthesis and modification of similar compounds reveal the versatility of these molecules for generating a wide array of derivatives. This chemical flexibility is crucial for fine-tuning the biological activities and physicochemical properties of the compounds for specific applications (Sapariya et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-chloro-4-phenylquinolin-2(1H)-one, which is then reacted with 5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl chloride to form the second intermediate. The final product is then obtained by coupling the two intermediates using a palladium-catalyzed cross-coupling reaction.", "Starting Materials": [ "2-chloro-4-nitroaniline", "benzaldehyde", "ethyl acetoacetate", "piperidine", "sodium borohydride", "methyl iodide", "2-methoxyphenylboronic acid", "4,5-dihydro-1H-pyrazole-3-carboxylic acid", "thionyl chloride", "palladium acetate", "copper(II) iodide", "triethylamine", "potassium carbonate", "N,N-dimethylformamide", "acetic acid", "ethanol" ], "Reaction": [ "1. Synthesis of 6-chloro-4-phenylquinolin-2(1H)-one: 2-chloro-4-nitroaniline is reacted with benzaldehyde and ethyl acetoacetate in ethanol to form 6-chloro-4-phenylquinolin-2(1H)-one.", "2. Synthesis of 5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl chloride: Piperidine is reacted with sodium borohydride and methyl iodide in ethanol to form N-methylpiperidine. N-Methylpiperidine is then reacted with 2-methoxyphenylboronic acid, 4,5-dihydro-1H-pyrazole-3-carboxylic acid, and thionyl chloride in N,N-dimethylformamide to form 5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl chloride.", "3. Coupling of intermediates: 6-chloro-4-phenylquinolin-2(1H)-one and 5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl chloride are coupled using a palladium-catalyzed cross-coupling reaction with palladium acetate, copper(II) iodide, triethylamine, and potassium carbonate in acetic acid and N,N-dimethylformamide to form the final product." ] } | |
CAS-Nummer |
394226-03-0 |
Molekularformel |
C32H31ClN4O3 |
Molekulargewicht |
555.08 |
IUPAC-Name |
6-chloro-3-[3-(2-methoxyphenyl)-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C32H31ClN4O3/c1-40-28-13-7-6-12-23(28)27-19-26(35-37(27)29(38)20-36-16-8-3-9-17-36)31-30(21-10-4-2-5-11-21)24-18-22(33)14-15-25(24)34-32(31)39/h2,4-7,10-15,18,27H,3,8-9,16-17,19-20H2,1H3,(H,34,39) |
InChI-Schlüssel |
UYMSULHNICAGTG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)CN3CCCCC3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(propan-2-yl)acetamide](/img/structure/B2969490.png)

![2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B2969492.png)

![4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2969496.png)
![3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2969499.png)
![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2969500.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2969501.png)
![5-bromo-2-[2-(dimethyl-4H-pyrazol-4-ylidene)hydrazin-1-yl]benzoic acid](/img/structure/B2969504.png)




amino}-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2969513.png)
